

# 7-Methyl-DMT IUPAC name and chemical structure

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## Compound of Interest

Compound Name: 7-Methyl DMT

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## An In-Depth Technical Guide to 7-Methyl-DMT

This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), a tryptamine derivative of interest to researchers in neuropharmacology and drug development. The document details its chemical identity, pharmacological properties, and relevant experimental data and protocols, adhering to a technical format for scientific and research professionals.

## Compound Identification and Chemical Structure

7-Methyl-DMT, also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted tryptamine.<sup>[1][2]</sup> Its fundamental chemical properties are summarized below.

Identifier	Value
IUPAC Name	N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethan-1-amine[3]
Synonyms	7-methyl-N,N-Dimethyltryptamine, 7-TMT, 7,N,N-TMT[2][3]
CAS Number	65882-39-5[1][2][3]
Chemical Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> [2][3]
Molecular Weight	202.30 g/mol [2][3][4]
SMILES	CN(C)CCC1=CNC2=C(C)C=CC=C12[3]
InChI Key	PQSFTUCFMWBTK-UHFFFAOYSA-N[3]

## Pharmacology and Mechanism of Action

7-Methyl-DMT is recognized primarily as a serotonin 5-HT<sub>2</sub> receptor agonist.[1][4] Its pharmacological profile suggests it interacts with the central nervous system in a manner similar to other psychedelic tryptamines.

- **Primary Target:** The principal mechanism of action for 7-Methyl-DMT is agonism at the 5-HT<sub>2</sub> family of serotonin receptors.[1][4]
- **Psychedelic Activity:** In animal studies, 7-Methyl-DMT has been shown to produce behavioral responses comparable to those of classic psychedelic drugs such as N,N-Dimethyltryptamine (DMT).[1] For instance, it induces generalization to the psychedelic drug DOM in drug discrimination tests in rats, a standard assay for assessing subjective effects.[2]
- **Serotonin Reuptake:** The compound also exhibits a weak inhibitory effect on serotonin reuptake, with minimal impact on dopamine or noradrenaline reuptake.[1]

While the parent compound, DMT, binds to a wide array of serotonin receptors (including 5-HT<sub>1A</sub>, 5-HT<sub>1B</sub>, 5-HT<sub>1D</sub>, 5-HT<sub>2A</sub>, 5-HT<sub>2B</sub>, 5-HT<sub>2C</sub>, 5-HT<sub>5A</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub>) as well as the sigma-1 receptor, specific quantitative binding data for 7-Methyl-DMT across this broad panel is not extensively detailed in publicly available literature.[5][6][7][8]

## Quantitative Pharmacological Data

While comprehensive quantitative data for 7-Methyl-DMT is limited, studies comparing it to related compounds provide context for its activity. The primary psychoactive effects of tryptamines are often mediated by their affinity and efficacy at the 5-HT<sub>2A</sub> receptor.

Table 1: Receptor Binding Affinity of Tryptamines (Note: Specific K<sub>i</sub> or IC<sub>50</sub> values for 7-Methyl-DMT are not readily available in the cited literature. The table below presents data for the parent compound DMT for comparative purposes.)

Compound	Receptor	Affinity (K <sub>i</sub> or IC <sub>50</sub> , nM)	Reference
DMT	5-HT <sub>2A</sub>	75 ± 1 (IC <sub>50</sub> )	[7]
DMT	5-HT <sub>1A</sub>	6.5 ± 1.5	[7]
DMT	Broad 5-HT Panel	39 nM - 2.1 μM	[5][6][7]
DMT	Sigma-1	14.2 μM (K <sub>d</sub> )	[8]

It has been noted that while 7-Methyl-DMT produces psychedelic-like behavioral effects, larger 7-position substituents like 7-ethyl and 7-bromo, despite having higher 5-HT<sub>2</sub> receptor affinity in vitro, do not elicit these responses.[1] This highlights the complex structure-activity relationships within this compound class.

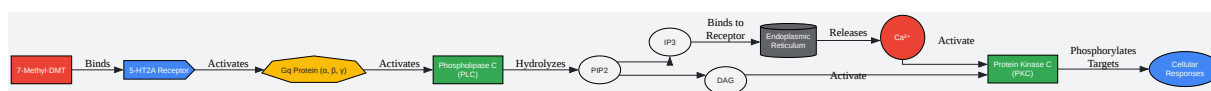
## Signaling Pathways

As a 5-HT<sub>2A</sub> receptor agonist, 7-Methyl-DMT is presumed to activate the canonical Gq/11 signaling cascade, which is the primary pathway for the psychoactive effects of classic psychedelics.

Activation of the 5-HT<sub>2A</sub> receptor by an agonist like 7-Methyl-DMT leads to the coupling of the Gαq subunit of the G-protein. This initiates a cascade of intracellular events:

- Phospholipase C (PLC) Activation: Gαq activates PLC.

- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Intracellular Calcium Release:** IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.
- **Protein Kinase C (PKC) Activation:** The increase in intracellular Ca<sup>2+</sup> and the presence of DAG collectively activate PKC, which then phosphorylates various downstream target proteins, leading to diverse cellular responses.



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Caption: Canonical 5-HT<sub>2A</sub> Gq-coupled signaling pathway.

## Experimental Protocols

This section details methodologies for the synthesis and functional analysis of 7-Methyl-DMT.

### Synthesis via Fischer Indole Reaction (Continuous Flow)

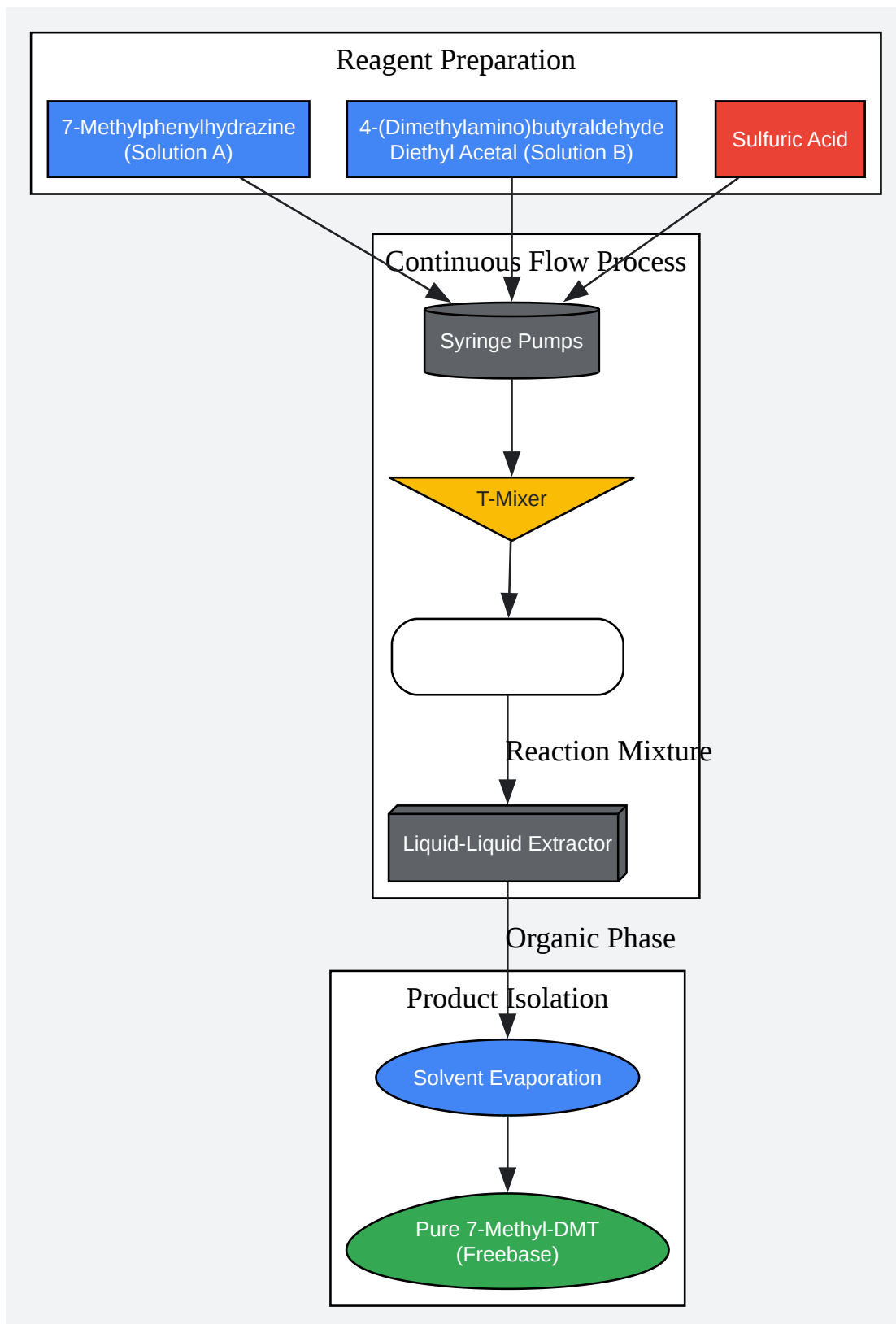
A robust method for synthesizing DMT analogues involves a continuous flow adaptation of the Fischer indole reaction. This approach offers advantages in safety, scalability, and product purity.<sup>[9][10]</sup>

Protocol:

- **Reagent Preparation:**

- Solution A: Prepare a solution of 7-methylphenylhydrazine hydrochloride in a 1:1 mixture of acetonitrile and water.
- Solution B: Prepare a solution of 4-(dimethylamino)butyraldehyde diethyl acetal in the same solvent system.
- Catalyst: Prepare a solution of sulfuric acid.
- Flow Reactor Setup:
  - Utilize a microreactor system with pumps for each reagent stream and a temperature-controlled reaction coil. A back-pressure regulator is necessary to maintain a single phase at elevated temperatures.
- Reaction Execution:
  - Pump solutions A, B, and the catalyst into a T-mixer to initiate the reaction.
  - Pass the combined stream through the heated reaction coil. Optimized conditions for DMT synthesis are typically around 120-140°C with a residence time of 10-20 minutes.
- In-line Extraction and Work-up:
  - The output stream from the reactor is cooled and directed into a continuous liquid-liquid extractor.
  - The aqueous acidic stream is mixed with a basic solution (e.g., NaOH) to neutralize the acid and deprotonate the product.
  - An organic solvent (e.g., ethyl acetate) is used to continuously extract the freebase 7-Methyl-DMT product.
- Isolation:
  - The organic phase from the extractor, now containing the pure product, is collected.
  - The solvent is removed under reduced pressure to yield 7-Methyl-DMT freebase. For improved stability and handling, the freebase can be converted to a salt (e.g., fumarate)

via a standard batch procedure.[9]



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Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.

## Functional Activity via Calcium Mobilization Assay

This protocol measures a compound's ability to act as an agonist at Gq-coupled receptors, like 5-HT<sub>2A</sub>, by detecting changes in intracellular calcium levels.[\[11\]](#)

Protocol:

- Cell Culture:
  - Plate HEK293 cells (or a similar line) stably expressing the human 5-HT<sub>2A</sub> receptor in 96- or 384-well black, clear-bottom microplates.
  - Grow cells to confluence.
- Dye Loading:
  - On the day of the assay, remove the growth medium.
  - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  - Incubate for approximately 60 minutes at 37°C.
  - Wash the cells with assay buffer to remove any excess extracellular dye.
- Compound Preparation:
  - Prepare serial dilutions of 7-Methyl-DMT and a reference agonist (e.g., serotonin) in assay buffer.
- Data Acquisition:
  - Place the cell plate into a fluorescence plate reader equipped with automated injection capabilities (e.g., FLIPR, FlexStation).
  - Measure the baseline fluorescence of each well.

- Inject the prepared compound dilutions into the wells.
- Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
- Data Analysis:
  - For each concentration of 7-Methyl-DMT, determine the peak fluorescence response.
  - Plot the response as a function of compound concentration to generate a dose-response curve.
  - Calculate the  $EC_{50}$  (half-maximal effective concentration) and  $E_{max}$  (maximum effect) values from the curve to quantify the compound's potency and efficacy.

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